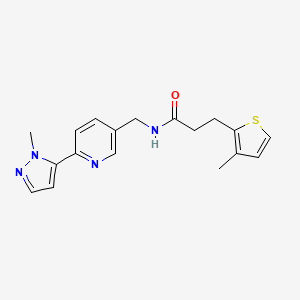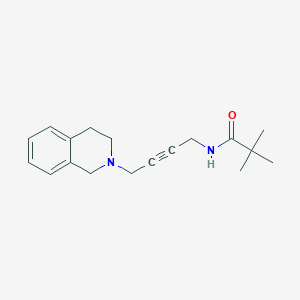![molecular formula C9H12F2O3 B2767275 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one CAS No. 2225142-43-6](/img/structure/B2767275.png)
9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one is a chemical compound with the molecular formula C9H12F2O3. This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and two fluorine atoms. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
The synthesis of 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a fluorinated ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve scaling up the laboratory procedures with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a drug candidate, particularly in areas where fluorinated compounds have shown therapeutic benefits, such as in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism by which 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. This can affect various molecular pathways, including enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one include other fluorinated spirocyclic compounds such as:
1,4-Dioxaspiro[4.6]undecan-8-one: Lacks the fluorine atoms, resulting in different chemical and physical properties.
9,9-Difluoro-1,4-dioxaspiro[4.5]decan-8-one: A similar structure with a different ring size, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific spirocyclic structure combined with the presence of fluorine atoms, which imparts unique properties that are valuable in various research and industrial applications .
Propriétés
IUPAC Name |
8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZJPVNETOOWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1=O)(F)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2767196.png)


![1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2767200.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767207.png)


![N-(2-chloro-4-methylphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2767210.png)

![4-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2767214.png)
